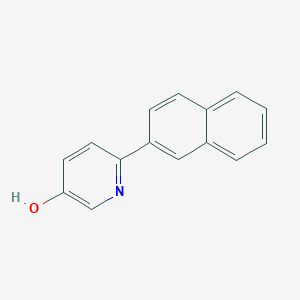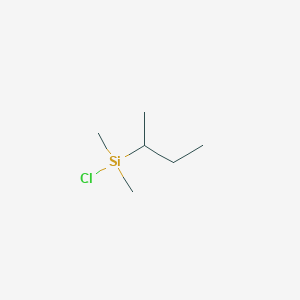
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%
Vue d'ensemble
Description
5-Hydroxy-2-(naphthalen-2-yl)pyridine (5-HNP) is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-HNP has been studied for its potential to be used as a building block for other compounds.
Applications De Recherche Scientifique
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a wide variety of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to be used as a building block for other compounds. It has also been used as a fluorescent probe for the detection of nitroaromatic compounds in water.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. Additionally, it has been shown to interact with other molecules, such as proteins, DNA, and lipids, which may alter their function.
Biochemical and Physiological Effects
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to act as an antioxidant. It has been shown to reduce oxidative stress in cells, which may protect against diseases caused by oxidative damage. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been shown to reduce inflammation and modulate immune responses. It has also been studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations. 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% may be toxic in high concentrations, and it may interact with other molecules, which can affect experiment results.
Orientations Futures
There are several potential future directions for 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% research. It could be studied for its potential to act as an antioxidant in different conditions. Additionally, it could be studied for its potential to interact with other molecules and its potential to be used as a building block for other compounds. Furthermore, it could be studied for its potential to reduce inflammation and modulate immune responses. Finally, it could be studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
Propriétés
IUPAC Name |
6-naphthalen-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-8-15(16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUUFAVLGHCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468080 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884500-99-6 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)










